4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one
Description
Properties
IUPAC Name |
4-anilino-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-15-8-4-7-14-16(15)17(19-13-5-2-1-3-6-13)21-18(20-14)22-9-11-24-12-10-22/h1-3,5-6H,4,7-12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRTKOOSSWXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with quinazoline precursors under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Reaction Conditions
Formation of the Quinazolinone Core
The quinazolinone skeleton is often synthesized via cyclocondensation of nitriles with amino acids or diamines. For example:
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Nitrile reaction : A nitrile group reacts with an amine to form an imine intermediate.
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Cyclization : The intermediate undergoes cyclization under acidic or basic conditions to form the quinazolinone ring.
Morpholine Substitution
The introduction of the morpholine group involves nucleophilic substitution. Chloropropylmorpholine reacts with a hydroxyl or amino group on the quinazolinone core, facilitated by bases (e.g., Na₂CO₃) to deprotonate the nucleophile .
Amination with Aniline Derivatives
Aryl amines (e.g., aniline) react with electrophilic positions on the quinazolinone core, such as the 4-position, to form the anilino substituent. This may involve coupling agents or direct nucleophilic attack .
Analytical Techniques
Structural and purity analysis is performed using:
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1H NMR and FT-IR spectroscopy : To confirm regiochemistry and functional groups (e.g., amine, carbonyl) .
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HPLC : For assessing purity and stability over time.
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X-ray crystallography : To determine 3D conformation and intermolecular interactions.
Challenges and Optimization
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Selectivity : Controlling regioselectivity during substitution reactions to avoid off-target modifications .
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Yield : Optimizing reaction conditions (e.g., solvent choice, temperature) to maximize product formation .
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Stability : Ensuring the compound remains stable under physiological conditions during biological testing.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly through its structural analogs and derivatives. Quinazolinone derivatives, including those related to 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one, have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Studies and Findings
- Mechanistic Insights : Studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest. For instance, compounds derived from 4-anilinoquinoline structures exhibited IC50 values below 1 μM against several cancer cell lines without affecting normal cells, indicating a selective cytotoxicity profile .
- Structural Optimization : The optimization of the quinazolinone scaffold has led to the development of compounds with enhanced potency. For example, specific derivatives showed superior cytotoxic activities compared to established anticancer drugs like gefitinib .
Antimicrobial Properties
Beyond anticancer applications, this compound and its derivatives have been explored for their antimicrobial activities.
Antiviral Activity
Research indicates that certain quinazolinone derivatives possess antiviral properties. For instance, a study reported that specific compounds inhibited the proliferation of viruses by enhancing the activity of defensive enzymes in plant systems . This suggests potential applications in developing antiviral agents.
Antibacterial Activity
The compound's derivatives have also been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents has been shown to enhance the antibacterial activity of the quinazolone system .
Pharmacological Potential
The diverse biological activities associated with this compound make it a valuable scaffold in drug development.
Pharmacophore Development
The compound serves as a template for synthesizing new pharmacological agents targeting various diseases. Its derivatives have been designed to act as inhibitors for key enzymes involved in cancer progression and microbial resistance mechanisms .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural properties of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one can be contextualized by comparing it to analogs with modifications in the substituents or core structure. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Observations:
- Morpholine vs. Piperazine Derivatives : The morpholin-4-yl group in the target compound may confer improved metabolic stability compared to piperazinyl analogs (e.g., 4-ethylpiperazinyl in ), as morpholine is less prone to oxidative metabolism. Piperazine derivatives, however, often exhibit enhanced solubility due to their basic nitrogen atoms .
- Anilino vs. Halo-Substituted Phenyl Groups: The 4-anilino substituent in the target compound contrasts with halogenated phenyl groups (e.g., 4-fluorophenyl in ). Halogenation typically increases lipophilicity and binding affinity to hydrophobic enzyme pockets, whereas the anilino group may engage in hydrogen bonding via the NH moiety .
- Diamino Substitutions: Compounds like 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one () prioritize hydrogen-bonding interactions but may exhibit reduced selectivity due to increased polarity.
Pharmacological Profiles
- MAO and Kinase Inhibition : Derivatives of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one (e.g., ) demonstrate dual MAO and kinase inhibitory effects, with submicromolar Ki values for MAO-B and activity against GSK3β. The target compound’s morpholin-4-yl group may enhance kinase selectivity compared to ethylpiperazinyl analogs .
- Antihistaminic Activity: Triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones) show potent H1-antihistaminic activity (IC50 < 1 µM), but the absence of a triazole ring in the target compound suggests divergent therapeutic applications .
- Anticonvulsant and Sedative Effects: Quinazolinones with N3 and C7 substitutions (e.g., 2-(4-fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one) exhibit sedative and anticonvulsant properties, likely mediated by GABAergic modulation . The target compound’s saturated ring system may reduce such effects.
Biological Activity
4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including analgesic, anti-inflammatory, and anticancer properties, supported by recent research findings.
Synthesis and Structural Characteristics
The compound belongs to the quinazolinone family and features a unique structure that enhances its biological activity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. For example, a common method includes the reaction of morpholine derivatives with anilines under acidic conditions to yield the target compound .
Analgesic and Anti-inflammatory Effects
Research has demonstrated that derivatives of this compound exhibit significant analgesic and anti-inflammatory activities. A study indicated that one derivative (designated as 5d) showed comparable efficacy to the standard drug Indomethacin in various pain models in rodents. The selectivity towards the COX-2 receptor was particularly notable, suggesting its potential as a targeted therapy for pain management .
| Compound | Activity Type | Efficacy Comparison |
|---|---|---|
| 5d | Analgesic | Comparable to Indomethacin |
| Anti-inflammatory | Significant COX-2 selectivity |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. For instance, compounds derived from this structure have been tested against multiple cancer cell lines, showing promising results. One study reported IC50 values ranging from 0.69 to 22 µM against different cancer types, indicating effective antiproliferative activity .
Additionally, cell cycle analysis revealed that certain derivatives induce G2/M phase arrest in cancer cells, with associated pro-apoptotic effects as evidenced by increased Caspase activity .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.2 | G2/M phase arrest, pro-apoptotic activity |
| Panc-1 | 1.4 | Induction of apoptosis |
| A549 | 10 | Inhibition of proliferation |
Case Studies
Several case studies have highlighted the therapeutic potential of 4-anilino derivatives:
- Case Study on Pain Management : A rodent model demonstrated that compound 5d significantly reduced pain responses comparable to established analgesics, supporting its development for clinical use in pain management.
- Anticancer Efficacy : In vitro studies on breast cancer cell lines (e.g., MCF-7) showed that treatment with the compound led to substantial reductions in cell viability and induced apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with morpholine derivatives under reflux conditions. Intermediate steps may include the formation of the dihydroquinazolinone core via cyclization of 2-aminobenzamide precursors. For structurally related analogs, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using -NMR and LC-MS are standard practices .
Q. How can the compound’s structural conformation be validated experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) provides definitive structural validation, including bond lengths, angles, and ring puckering parameters. For dynamic conformations, nuclear Overhauser effect (NOE) NMR experiments or density functional theory (DFT)-based geometry optimizations (e.g., using B3LYP/6-31G* basis sets) are recommended .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Store in airtight containers at 4°C in a ventilated, ignition-free environment. Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Consult Safety Data Sheets (SDS) for toxicity data; structurally related dihydroquinazolinones may exhibit sensitization risks .
Advanced Research Questions
Q. What mechanisms underlie its inhibitory activity against monoamine oxidase (MAO) and kinase enzymes?
- Methodological Answer : Competitive inhibition kinetics can be assessed using recombinant human MAO-A/MAO-B or kinase isoforms (e.g., GSK3β). Determine values via Lineweaver-Burk plots with varying substrate concentrations. For example, analogs of this scaffold show submicromolar for MAO-B, with selectivity indices >10 compared to MAO-A . Molecular docking (AutoDock Vina) into enzyme active sites (e.g., MAO-B PDB: 2V5Z) can identify critical interactions, such as hydrogen bonding with flavin adenine dinucleotide (FAD) .
Q. How can contradictions in enzyme inhibition data between in vitro and cellular assays be resolved?
- Methodological Answer : Discrepancies may arise from cellular uptake limitations or off-target effects. Use permeability assays (Caco-2 monolayers) to evaluate compound transport. Validate cellular activity via siRNA knockdown of target enzymes or orthogonal assays (e.g., ATP-depletion tests for kinase inhibition). Dose-response curves in primary neuronal cultures can confirm target engagement .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian 16) can compute frontier molecular orbitals (HOMO/LUMO), absolute hardness (), and electrophilicity index (). These parameters correlate with redox behavior and nucleophilic attack susceptibility. For example, , where and are ionization potential and electron affinity, respectively .
Q. How does the morpholino substituent influence pharmacokinetic properties?
- Methodological Answer : The morpholine ring enhances solubility via hydrogen bonding and modulates logP values. Assess metabolic stability using liver microsomes (human/rat) and cytochrome P450 inhibition assays. Comparative studies with non-morpholino analogs (e.g., piperidine-substituted derivatives) can isolate the substituent’s impact on clearance and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
